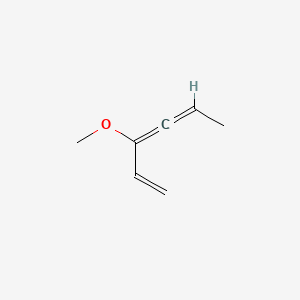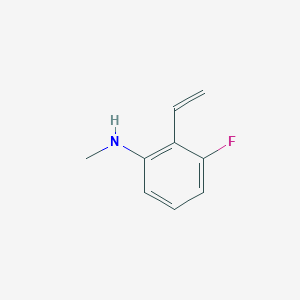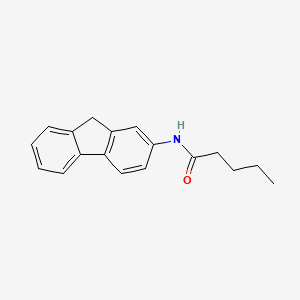
Valeramide, N-(2-fluorenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-fluorenyl)- typically involves the amidation reaction between valeric acid and 2-aminofluorene. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Valeramide, N-(2-fluorenyl)- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Valeramide, N-(2-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Halogenated or nitrated fluorenyl compounds.
Aplicaciones Científicas De Investigación
Valeramide, N-(2-fluorenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Valeramide, N-(2-fluorenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, including hydroxylation and deacetylation, leading to the formation of reactive intermediates that can bind to proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and modulation of gene expression.
Comparación Con Compuestos Similares
Valeramide, N-(2-fluorenyl)- can be compared with other similar compounds, such as:
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in the study of carcinogenesis.
N-(2-Fluorenyl)acetamide: Another fluorenyl derivative with similar chemical properties but different biological activities.
Uniqueness
Valeramide, N-(2-fluorenyl)- is unique due to its specific structure, which combines the properties of valeramide and fluorenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
60550-79-0 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)pentanamide |
InChI |
InChI=1S/C18H19NO/c1-2-3-8-18(20)19-15-9-10-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,19,20) |
Clave InChI |
JGKMSTDDFLUTAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



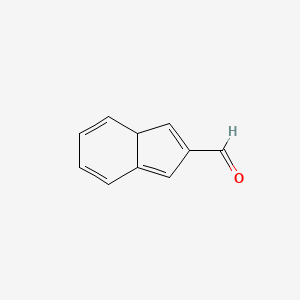

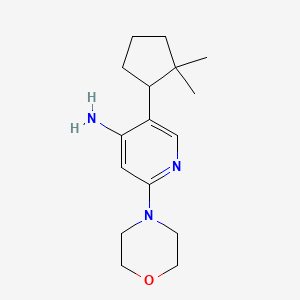
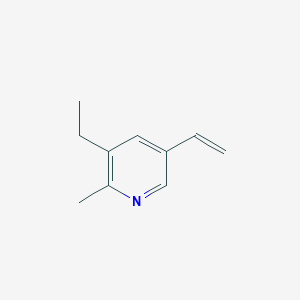
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
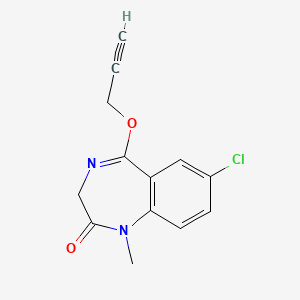
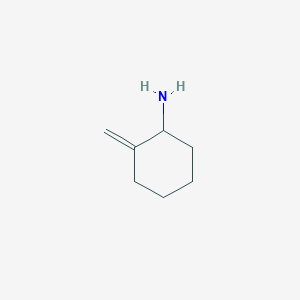

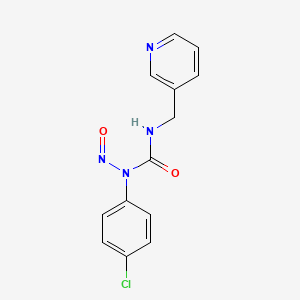
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
